molecular formula C11H9N3O2 B1589187 Ethyl 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylate CAS No. 214958-33-5

Ethyl 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B1589187
M. Wt: 215.21 g/mol
InChI Key: IZFWEISJHSMCDD-UHFFFAOYSA-N
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Patent
US07932281B2

Procedure details

In ethanol (30 ml), 2-amino-5-cyanopyridine (2.45 g) was dissolved. The solution was added with 3-bromo-2-oxo-propionic acid ethyl ester (3.90 g) and the whole was refluxed under heating for 7 hours. The concentrated residue was dissolved in a minimum amount of a 10% hydrogen chloride/methanol solution and the solution was adjusted to pH 8 with a saturated aqueous sodium hydrogen carbonate solution. The precipitate was collected by filtration, thereby obtaining the subject compound (3.81 g) as a pale-yellow solid.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.45 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]#[N:9])=[CH:4][N:3]=1.[CH2:10]([O:12][C:13](=[O:18])[C:14](=O)[CH2:15]Br)[CH3:11].C(=O)([O-])O.[Na+]>C(O)C.Cl.CO>[CH2:10]([O:12][C:13]([C:14]1[N:1]=[C:2]2[CH:7]=[CH:6][C:5]([C:8]#[N:9])=[CH:4][N:3]2[CH:15]=1)=[O:18])[CH3:11] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
C(C)OC(C(CBr)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Three
Name
Quantity
2.45 g
Type
reactant
Smiles
NC1=NC=C(C=C1)C#N
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the whole was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 7 hours
Duration
7 h
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1N=C2N(C=C(C=C2)C#N)C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.81 g
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.